molecular formula C14H19ClN2O4 B2654203 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea CAS No. 2320418-69-5

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea

Cat. No.: B2654203
CAS No.: 2320418-69-5
M. Wt: 314.77
InChI Key: PIUQIFFPOFIHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea typically involves the reaction of 2-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.

    1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}carbamate: Similar structure with a carbamate group instead of the urea group.

Uniqueness

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-3-1-2-4-12(11)17-13(19)16-9-14(21-8-6-18)5-7-20-10-14/h1-4,18H,5-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQIFFPOFIHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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